6-{4-[1-(ethoxyacetyl)pyrrolidin-3-yl]pyridin-2-yl}quinoline
Overview
Description
6-{4-[1-(ethoxyacetyl)pyrrolidin-3-yl]pyridin-2-yl}quinoline, also known as EAPQ, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EAPQ belongs to the class of quinoline derivatives and has shown promising results in scientific research for its biological activity.
Mechanism of Action
6-{4-[1-(ethoxyacetyl)pyrrolidin-3-yl]pyridin-2-yl}quinoline exerts its biological activity by inhibiting the activity of various enzymes and proteins such as cyclin-dependent kinase 4, histone deacetylase, and phosphodiesterase 4D. This leads to the suppression of cell proliferation, induction of apoptosis, and modulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been found to modulate the immune response, promote neuronal survival, and enhance cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 6-{4-[1-(ethoxyacetyl)pyrrolidin-3-yl]pyridin-2-yl}quinoline is its high potency and selectivity towards its target enzymes and proteins. It also has good bioavailability and can easily penetrate the blood-brain barrier. However, this compound has some limitations such as its low solubility in water, which can affect its pharmacokinetics and bioavailability.
Future Directions
There are several future directions for the research and development of 6-{4-[1-(ethoxyacetyl)pyrrolidin-3-yl]pyridin-2-yl}quinoline. One of the potential applications is in the treatment of Alzheimer's disease, where this compound has shown promising results in preclinical studies. Another direction is in the development of this compound derivatives with improved pharmacokinetics and bioavailability. Additionally, this compound can be used as a tool compound for the study of various biological processes and pathways.
In conclusion, this compound is a novel compound that has shown promising results in scientific research for its biological activity. Its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research make it an attractive target for further investigation.
Scientific Research Applications
6-{4-[1-(ethoxyacetyl)pyrrolidin-3-yl]pyridin-2-yl}quinoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation.
properties
IUPAC Name |
2-ethoxy-1-[3-(2-quinolin-6-ylpyridin-4-yl)pyrrolidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-15-22(26)25-11-8-19(14-25)16-7-10-24-21(13-16)18-5-6-20-17(12-18)4-3-9-23-20/h3-7,9-10,12-13,19H,2,8,11,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGCQLUDGKELOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)C2=CC(=NC=C2)C3=CC4=C(C=C3)N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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